4-Methoxynicotinic acid
Overview
Description
4-Methoxynicotinic acid is a compound that is structurally related to nicotinic acid, with a methoxy group at the fourth position of the pyridine ring. While the provided papers do not directly discuss 4-methoxynicotinic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to 4-methoxynicotinic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available or easily synthesized intermediates. For instance, the synthesis of (±)-4-methoxydecanoic acid, a compound with antifungal properties, was achieved in six steps from 4-penten-1-ol, demonstrating the potential for functionalization of fatty acids to enhance biological activity . Similarly, the synthesis of 4-aminonicotinic acid from isoquinoline through a novel four-step route indicates the feasibility of synthesizing nicotinic acid derivatives through careful selection of starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure and conformational analysis of compounds closely related to 4-methoxynicotinic acid, such as isonicotinic acid derivatives, have been studied using ab initio and density functional theory (DFT) calculations. These studies reveal the stability of different conformers and provide insights into the electronic properties of the molecules, such as dipole moment, polarizability, and the energy gap between the highest occupied and lowest unoccupied molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of nicotinic acid derivatives can be inferred from the synthesis and characterization of Schiff base compounds derived from isonicotinic acid. These compounds exhibit specific configurations and intermolecular hydrogen bonding in their crystal structures, which could influence their reactivity in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives can vary significantly depending on their molecular structure. For example, the study of tautomeric polymorphism of 4-hydroxynicotinic acid reveals different packing motifs and phase behaviors, which are characterized by techniques such as differential scanning calorimetry (DSC), hot-stage microscopy (HSM), and thermogravimetric analysis (TGA) . These findings suggest that 4-methoxynicotinic acid may also exhibit polymorphism and distinct physical properties that could be relevant for its applications.
Relevant Case Studies
Case studies involving the use of nicotinic acid derivatives in the synthesis of lanthanide complexes show that these compounds can serve as ligands to form complexes with interesting luminescence properties . This suggests potential applications of 4-methoxynicotinic acid in the field of materials science, particularly in the development of luminescent materials.
Scientific Research Applications
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Cosmeceutical Applications in Skincare Products
- Field : Dermatology and Cosmetology .
- Application : Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
- Methods : Niacinamide is applied topically, alone or in combination with other active ingredients, to reduce the progression of skin aging and hyperpigmentation .
- Results : It was shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
-
Therapeutic Applications
- Field : Medicine .
- Application : The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis .
- Methods : The specific methods of application can vary depending on the condition being treated, but it often involves topical application or oral supplementation .
- Results : Niacinamide has been found to be effective in managing these conditions, though the specific results can vary depending on the individual and the severity of their condition .
Safety And Hazards
4-Methoxynicotinic acid may cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and consult a physician .
properties
IUPAC Name |
4-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMVOIWKXLAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626247 | |
Record name | 4-Methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxynicotinic acid | |
CAS RN |
10177-31-8 | |
Record name | 4-Methoxy-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10177-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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